molecular formula C20H14F4N4O2S B4346279 ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4346279
M. Wt: 450.4 g/mol
InChI Key: CGUJQLXMOUJMDX-UHFFFAOYSA-N
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Description

Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and various functional groups such as cyano, fluorophenyl, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include organometallic reagents, halogenating agents, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets and modulate their activity. This can result in changes in cellular processes and biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyridine-containing molecules, such as:

Uniqueness

Ethyl 1-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of both the pyrazole and pyridine rings, along with the cyano, fluorophenyl, and trifluoromethyl groups, gives it distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-[[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4O2S/c1-2-30-19(29)16-7-8-28(27-16)11-31-18-15(10-25)14(9-17(26-18)20(22,23)24)12-3-5-13(21)6-4-12/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUJQLXMOUJMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 1-({[3-CYANO-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

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